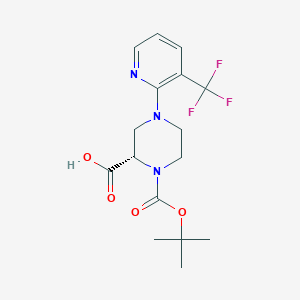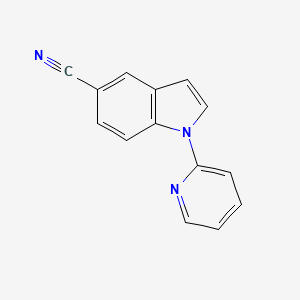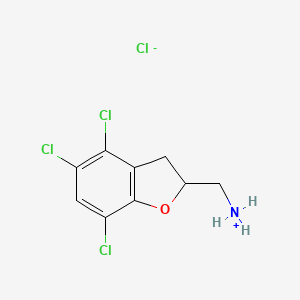
2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and an amine group. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride typically involves the reaction of 4,5,7-trichloro-2,3-dihydro-1-benzofuran with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Dechlorinated benzofuran derivatives.
Substitution: Various substituted benzofuran compounds.
Scientific Research Applications
2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine
- 4,5,7-Trichloro-2,3-dihydro-1-benzofuran-2-ylmethylazanium chloride
Uniqueness
2,3-Dihydro-4,5,7-trichloro-2-benzofuranmethylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
33357-29-8 |
|---|---|
Molecular Formula |
C9H9Cl4NO |
Molecular Weight |
289.0 g/mol |
IUPAC Name |
(4,5,7-trichloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C9H8Cl3NO.ClH/c10-6-2-7(11)9-5(8(6)12)1-4(3-13)14-9;/h2,4H,1,3,13H2;1H |
InChI Key |
JJRYDBCZRWOMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C(=C(C=C2Cl)Cl)Cl)C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


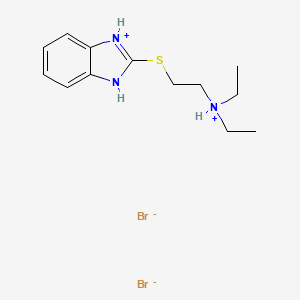
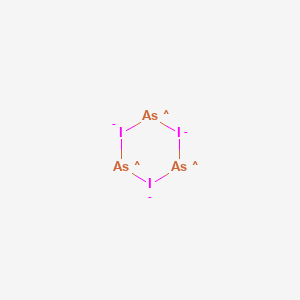
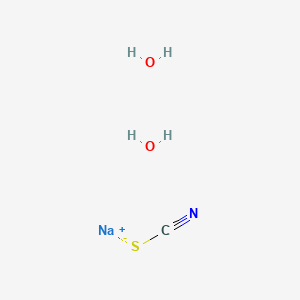

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

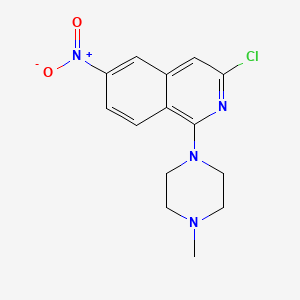
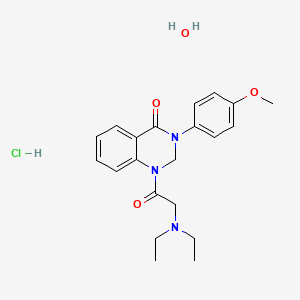
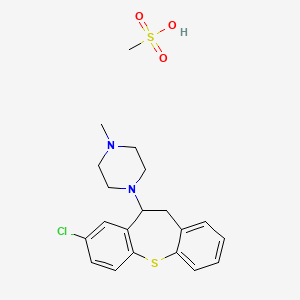
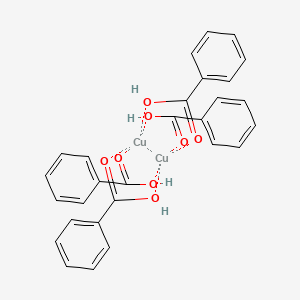
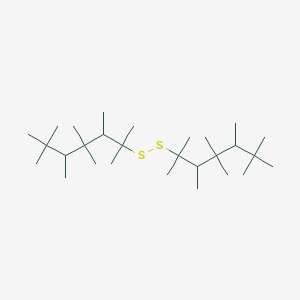
![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
